molecular formula C16H17Cl2NO B12131204 N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide

N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide

Cat. No.: B12131204
M. Wt: 310.2 g/mol
InChI Key: AWZIJBZJALQBJF-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide is a complex compound with an intriguing structure. Let’s break it down:

    Chemical Formula: CHClNO

    Molecular Weight: 314.59 g/mol

    Appearance: Brown oil

    Melting Point: 143-144 °C (in solvents like water and ethanol)

    Boiling Point: 487.5 °C (predicted)

    Density: 1.411 g/cm³ (predicted)

Preparation Methods

Industrial Production: Industrial-scale production methods for this compound are proprietary and closely guarded by manufacturers. As a result, we don’t have explicit information on large-scale synthesis.

Chemical Reactions Analysis

Reactivity: N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide can participate in various chemical reactions:

    Reduction: Similarly, reduction reactions are possible.

    Substitution: It can undergo substitution reactions, but the exact reagents and conditions remain elusive.

Major Products: The major products formed during these reactions depend on the specific reaction conditions. Unfortunately, detailed studies are scarce.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide serves as an intermediate in the synthesis of other compounds.

    Structural Studies: Researchers study its unique tricyclic structure for insights into chemical reactivity.

Biology and Medicine:

    Pharmacology: Although not fully characterized, it acts as a partial agonist of dopamine D and D receptors.

    Metabolism: It’s a metabolite of aripiprazole, an antipsychotic drug.

Industry:

    Pharmaceuticals: Its role in aripiprazole synthesis underscores its importance in the pharmaceutical industry.

Mechanism of Action

The precise mechanism by which N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes.

Comparison with Similar Compounds

While N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide is unique due to its tricyclic structure, similar compounds include:

    3,4-Dichlorophenylpiperazine (3,4-DCPP): A positional isomer with distinct pharmacological properties.

    3,4,5-Trichlorophenylpiperazine: Known for its arrangement and relevance in research.

Properties

Molecular Formula

C16H17Cl2NO

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.02,6]heptane-1-carboxamide

InChI

InChI=1S/C16H17Cl2NO/c1-14-8-16(11(14)6-7-15(14,16)2)13(20)19-10-5-3-4-9(17)12(10)18/h3-5,11H,6-8H2,1-2H3,(H,19,20)

InChI Key

AWZIJBZJALQBJF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(CC23C(=O)NC4=C(C(=CC=C4)Cl)Cl)C

Origin of Product

United States

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